molecular formula C15H17NO2 B6329646 N-Benzyl-3,5-dimethoxyaniline CAS No. 207340-90-7

N-Benzyl-3,5-dimethoxyaniline

Cat. No.: B6329646
CAS No.: 207340-90-7
M. Wt: 243.30 g/mol
InChI Key: NPKYYJGDHWBTSU-UHFFFAOYSA-N
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Description

N-Benzyl-3,5-dimethoxyaniline is an organic compound with the molecular formula C15H17NO2 It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the benzene ring are substituted with a benzyl group and two methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3,5-dimethoxyaniline typically involves the reductive amination of 3,5-dimethoxyaniline with benzaldehyde. The reaction is carried out in the presence of a reducing agent such as triethylsilane and a catalyst like trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH2Cl2). The reaction mixture is stirred at low temperatures (0-10°C) and then warmed to room temperature to complete the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-3,5-dimethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzyl group can be reduced to form the corresponding aniline derivative.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

N-Benzyl-3,5-dimethoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Benzyl-3,5-dimethoxyaniline involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

    3,5-Dimethoxyaniline: Lacks the benzyl group, making it less lipophilic.

    N-Benzyl-4-methoxyaniline: Has only one methoxy group, altering its chemical reactivity and biological activity.

    N-Benzyl-3,4-dimethoxyaniline: Different positioning of methoxy groups, affecting its steric and electronic properties.

Uniqueness: N-Benzyl-3,5-dimethoxyaniline is unique due to the specific positioning of the methoxy groups and the presence of the benzyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

N-benzyl-3,5-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-17-14-8-13(9-15(10-14)18-2)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKYYJGDHWBTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-benzyl-3,5-dimethoxyaniline was prepared using a system (FRX200, Syrris Limited) including a microflow reactor. For this purpose, 76 mg (0.5 mmol) of 3,5-dimethoxyaniline and 5 ml of dimethylformamide were added to the first storage unit of the system including the microflow reactor, and then 70 μl (0.5 mmol) of triethylamine was added thereto. Meanwhile, 60 μl (0.5 mmol) of benzyl bromide and 5 ml of dimethylformamide were added to the second storage unit of the system. The reactants included in the first and second storage units were transferred through the first and second flow channels to the mixing unit, and then transferred through the third flow channel into the microflow reactor including microchannels. The first and second flow channels could transfer 360 μl (180 μl for each flow channel) of the reactants to the microflow reactor. The microflow reactor was set at a capacity of 250 μl, a temperature of 225° C. and a pressure of 8 bar. The reactants in the first and second storage units were set such that they were passed through the first to third flow channels at a flow rate of 0.05 ml/min and introduced into the microflow reactor. Also, the residence time of the reactants in the microflow reactor was set at 2.5 minutes.
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
70 μL
Type
reactant
Reaction Step Two
Quantity
60 μL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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